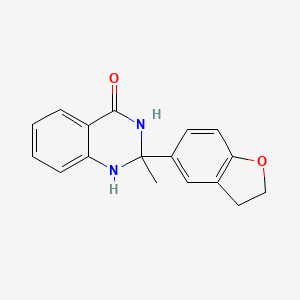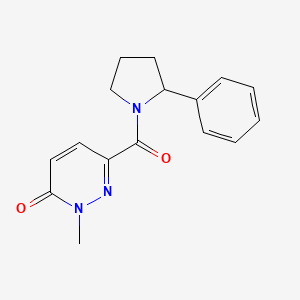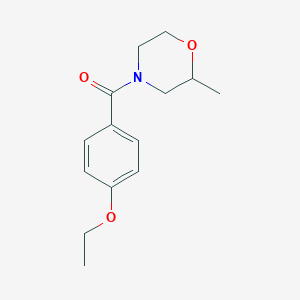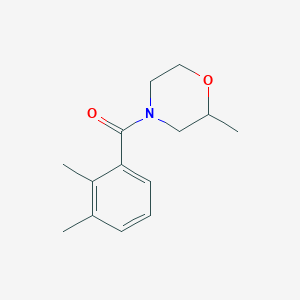![molecular formula C16H15N3O B7492532 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of the protein kinase, PAK1, which is involved in a wide range of cellular processes including cell proliferation, migration, and invasion.
Mécanisme D'action
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide inhibits the activity of PAK1 by binding to the ATP-binding site of the protein kinase. This prevents the phosphorylation of downstream targets and reduces the activity of PAK1 in the cell. The inhibition of PAK1 by 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been shown to reduce cell proliferation, migration, and invasion in cancer cells.
Biochemical and Physiological Effects:
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the activity of PAK1, which is involved in a wide range of cellular processes including cell proliferation, migration, and invasion. Inhibition of PAK1 by 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been shown to reduce cancer cell growth and invasion in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide is its specificity for PAK1. This allows researchers to selectively inhibit the activity of PAK1 without affecting other protein kinases. However, one of the limitations of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide is its relatively low potency. Higher concentrations of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide may be required to achieve the desired effect, which can increase the risk of off-target effects.
Orientations Futures
There are several future directions for research on 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide. One area of interest is the development of more potent inhibitors of PAK1 that can be used in clinical settings. Another area of interest is the investigation of the role of PAK1 in other diseases, such as neurological disorders and infectious diseases. Additionally, the development of new methods for the delivery of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide to cancer cells could improve its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide involves a multistep process that includes the reaction of 2-aminopyridine with chloroacetyl chloride to form 2-chloro-N-(pyridin-2-yl)acetamide. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of PAK1, which is overexpressed in many types of cancer and is associated with increased cell proliferation, migration, and invasion. Inhibition of PAK1 by 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide has been shown to reduce cancer cell growth and invasion in vitro and in vivo.
Propriétés
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-7-13(8-6-12)18-16(20)10-14-11-19-9-3-2-4-15(19)17-14/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYODAWXMJYWDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)

![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)


![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)

![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
